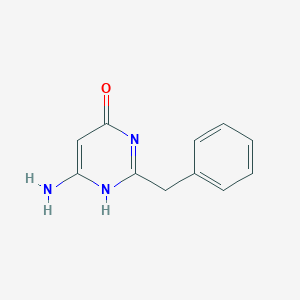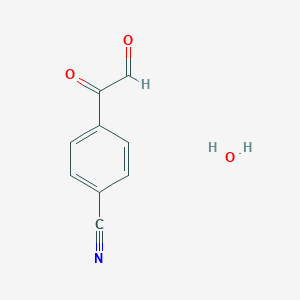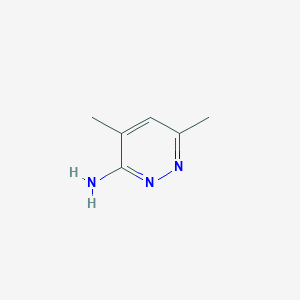
2-(4-Methoxyphenoxy)-2-methylpropanoic acid
説明
2-(4-Methoxyphenoxy)-2-methylpropanoic acid is a chemical compound that has been studied for its interesting chemical behavior, particularly in the context of its one-electron oxidation reactions. The compound is closely related to 2-(4-methoxyphenyl)-2-methylpropanoic acid, which has been examined for its reactivity upon oxidation in aqueous solutions .
Synthesis Analysis
The synthesis of related compounds, such as Schiff bases derived from vanillin and p-anisidine, has been reported. These compounds are synthesized using a stirrer method in a water solvent, indicating that similar methods could potentially be applied to the synthesis of 2-(4-methoxyphenoxy)-2-methylpropanoic acid. The synthesis process is relatively quick, taking about 30 minutes, and can yield high purity products as indicated by a 95% yield for the related Schiff base compounds .
Molecular Structure Analysis
Spectroscopic investigations, including FTIR and GC-MS, have been used to characterize the molecular structure of related compounds. For instance, the Schiff base compounds show typical absorption of imine groups and a clear molecular ion peak indicating the relative molecular mass. These techniques could be applied to determine the molecular structure of 2-(4-methoxyphenoxy)-2-methylpropanoic acid as well .
Chemical Reactions Analysis
The one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid has been studied, showing that the compound does not provide direct evidence for the formation of an intermediate radical cation but rather undergoes decarboxylation to form a 4-methoxycumyl radical. This suggests that the compound has a high reactivity upon oxidation, with a decarboxylation rate constant greater than 1 x 10^7 s^-1 .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as melting point and solubility, have been observed, with melting points ranging from 128-130°C and varying solubility in water and NaOH. These properties are important for understanding the behavior of the compound in different environments and could be relevant for 2-(4-methoxyphenoxy)-2-methylpropanoic acid as well. Chemical properties such as antioxidant activity have been tested using methods like the DPPH method, which could also be applicable to 2-(4-methoxyphenoxy)-2-methylpropanoic acid to determine its potential antioxidant properties .
科学的研究の応用
Synthesis and Pharmaceutical Applications
- Efficient Synthesis of Potent PPARpan Agonists : 2-(4-Methoxyphenoxy)-2-methylpropanoic acid is used in the efficient synthesis of potent PPARpan agonists, with a focus on highly regioselective carbon-sulfur bond formation and introduction of an isobutyric acid fragment (Guo et al., 2006).
Chemical Synthesis and Reactions
De Novo Synthesis of Carbohydrates : This compound is involved in aldol reactions for the synthesis of carbohydrates, such as L-cladinose, highlighting its role in complex chemical syntheses (Montgomery, Pirrung, & Heathcock, 1990).
One-electron Oxidation Studies : It is used in the study of one-electron oxidation in aqueous solutions, providing insights into radical cations and the influence of structural effects on reactivity (Bietti & Capone, 2008).
Environmental and Biological Applications
Degradation Studies of Ciprofibrate : This acid is involved in the study of degradation pathways of ciprofibrate, a hypolipidemic agent, under different conditions, contributing to understanding environmental impacts of pharmaceuticals (Dulayymi et al., 1993).
Metabolism of Lignin Model Compounds : Research involving 2-(4-Methoxyphenoxy)-2-methylpropanoic acid is essential for understanding the metabolism of lignin model compounds by certain bacteria, contributing to our knowledge of biodegradation processes (Vicuña et al., 1987).
Analytical Chemistry Applications
HPLC Determination of Thiols : The compound is used as a fluorogenic labeling reagent in the high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating its role in analytical chemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Treatment of Herbicides Using MBR Technology : It is part of studies on treating herbicides like 2,4-D and mecoprop in wastewater, highlighting its environmental application in reducing toxic herbicides (Ghoshdastidar & Tong, 2013).
作用機序
Target of Action
The primary target of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, also known as Lactisole, is the human sweet taste receptor . This receptor plays a crucial role in the perception of sweetness in the human gustatory system .
Mode of Action
Lactisole interacts with the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the sweet taste receptor . It acts as a competitive inhibitor, reducing both the intensity and persistence of sweetness . The inhibitory action of Lactisole is selective, blocking the activation of the sweet taste receptor by certain natural and synthetic sweeteners .
Biochemical Pathways
It is known that the compound interacts with the sweet taste receptor, which is involved in various signaling pathways related to taste perception . The inhibition of these receptors can influence the perception of sweetness and potentially other taste modalities .
Pharmacokinetics
Given its use as a food additive, it can be inferred that it is likely to be absorbed and metabolized in the gastrointestinal tract, and excreted via the kidneys .
Result of Action
The primary molecular effect of Lactisole is the inhibition of the sweet taste receptor, leading to a reduction in the perceived intensity of sweetness . On a cellular level, this can affect the signaling pathways associated with taste perception, potentially influencing the overall sensory experience .
Action Environment
The action of Lactisole can be influenced by various environmental factors. For instance, the pH and temperature of the food or drink it is added to may affect its efficacy. Furthermore, the presence of other taste-modifying substances could potentially interact with Lactisole, altering its effect on the sweet taste receptor .
特性
IUPAC Name |
2-(4-methoxyphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-8(14-3)5-7-9/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXBNNMNAWNFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169928 | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |
CAS RN |
17509-54-5 | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017509545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



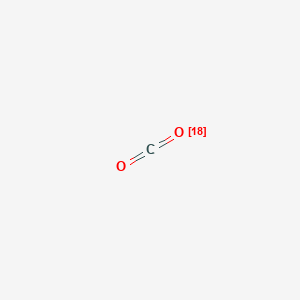


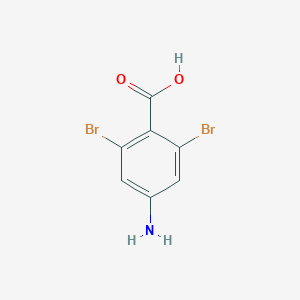

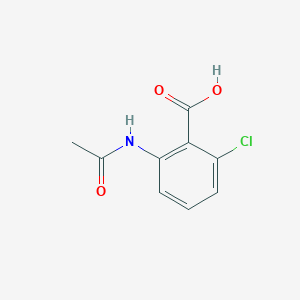


![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)
